N-(2,3-dimethylphenyl)-2-{7-ethoxy-5-oxo-5H,10H-benzo[b]1,8-naphthyridin-10-yl}acetamide
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Overview
Description
Mechanism of Action
Target of Action
It is known that 1,8-naphthyridine derivatives have a wide spectrum of biological effects, including anti-inflammatory, antimalarial, antifungal, and antibacterial properties . They have also shown good HIV-1 integrase inhibitor profiles and cytotoxicity .
Mode of Action
They bind with double-stranded DNA (ds-DNA) by intercalating between adjacent base pairs, changing the DNA conformation, and inhibiting DNA duplication or transcription, leading to the suppression of cancer cell growth .
Biochemical Pathways
Given the broad biological activities of 1,8-naphthyridine derivatives, it can be inferred that multiple pathways could be impacted, particularly those related to inflammation, malaria, fungal infections, bacterial infections, and hiv-1 integrase inhibition .
Result of Action
Based on the known activities of 1,8-naphthyridine derivatives, it can be inferred that the compound may have potential effects on cellular processes such as dna replication and transcription, potentially leading to the suppression of cell growth .
Biochemical Analysis
Biochemical Properties
N-(2,3-dimethylphenyl)-2-{7-ethoxy-5-oxo-5H,10H-benzo[b]1,8-naphthyridin-10-yl}acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes involved in cellular metabolism and signaling pathways. For example, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to alterations in metabolic flux and changes in the levels of specific metabolites .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. The compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It can activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, the compound can affect gene expression by interacting with transcription factors or epigenetic regulators, resulting in altered transcriptional profiles .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the enzyme’s active site, thereby blocking substrate access and catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites, influencing downstream signaling pathways. These interactions can lead to changes in gene expression, enzyme activity, and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical properties and interactions with biomolecules. Long-term exposure to the compound can result in sustained alterations in cellular metabolism, gene expression, and signaling pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways and cellular processes. At higher doses, it can lead to toxic or adverse effects, such as cellular damage, inflammation, and organ dysfunction. Threshold effects have been observed, where the compound’s impact on cellular function and overall health varies significantly with dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can affect overall cellular metabolism and energy balance, contributing to the compound’s biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments or tissues. This localization can influence its activity and interactions with biomolecules, contributing to its overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical properties. For example, the compound may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{7-ethoxy-5-oxo-5H,10H-benzo[b]1,8-naphthyridin-10-yl}acetamide involves multiple steps, including the formation of the naphthyridine core and subsequent functionalization. One common method for synthesizing 1,8-naphthyridines involves multicomponent reactions (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) . The reaction conditions typically involve moderate to high yields and can be optimized by varying the substituents on the aromatic ring .
Industrial Production Methods
Industrial production of such complex compounds often involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-{7-ethoxy-5-oxo-5H,10H-benzo[b]1,8-naphthyridin-10-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-{7-ethoxy-5-oxo-5H,10H-benzo[b]1,8-naphthyridin-10-yl}acetamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives, such as:
Gemifloxacin: A fluoroquinolone antibiotic with a naphthyridine core used to treat bacterial infections.
7-acetamido-1,8-naphthyridin-4(1H)-one: A compound with antibacterial properties against multi-resistant bacterial strains.
Uniqueness
N-(2,3-dimethylphenyl)-2-{7-ethoxy-5-oxo-5H,10H-benzo[b]1,8-naphthyridin-10-yl}acetamide is unique due to its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical reactivity compared to other naphthyridine derivatives .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(7-ethoxy-5-oxobenzo[b][1,8]naphthyridin-10-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-4-30-17-10-11-21-19(13-17)23(29)18-8-6-12-25-24(18)27(21)14-22(28)26-20-9-5-7-15(2)16(20)3/h5-13H,4,14H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYVKYMBWXJBDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C3=C(C2=O)C=CC=N3)CC(=O)NC4=CC=CC(=C4C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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